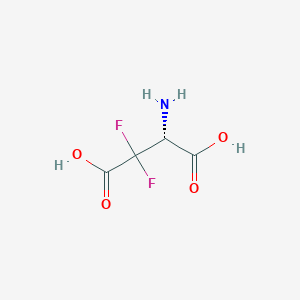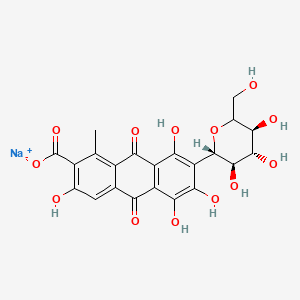
Sodium Carmine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium Carmine, also known as indigotindisulfonic acid sodium salt, is an organic compound derived from indigo. It is widely used as a dye in various industries, including food, textile, and pharmaceuticals. The compound is known for its deep blue color and is often used as a pH indicator and a redox indicator.
準備方法
Synthetic Routes and Reaction Conditions: Sodium Carmine is synthesized through the sulfonation of indigo. The process involves treating indigo with sulfuric acid, which introduces sulfonic acid groups into the indigo molecule, making it soluble in water. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where indigo is treated with sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of indigotindisulfonic acid. The product is purified through filtration and crystallization processes to obtain the final compound.
化学反応の分析
Types of Reactions: Sodium Carmine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: this compound can undergo substitution reactions where the sulfonic acid groups are replaced by other functional groups.
Major Products Formed:
Oxidation: Oxidation of this compound typically results in the formation of isatin-5-sulfonic acid.
Reduction: Reduction leads to the formation of leucoindigo, a colorless compound.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
科学的研究の応用
Sodium Carmine has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and a redox indicator in various chemical experiments.
Biology: this compound is used in staining techniques to visualize cellular structures under a microscope.
Medicine: The compound is used as a diagnostic dye in medical procedures, such as cystoscopy, to visualize the urinary tract.
Industry: It is used as a dye in the textile industry, particularly for dyeing denim, and as a food colorant in the food industry.
作用機序
The mechanism of action of Sodium Carmine involves its ability to act as a dye and indicator. When used as a pH indicator, it changes color based on the pH of the solution. As a redox indicator, it undergoes color changes depending on the oxidation state of the compound. In medical applications, this compound is excreted by the kidneys, allowing it to visualize the urinary tract during diagnostic procedures.
類似化合物との比較
Indigo Carmine: Similar to Sodium Carmine but without the sodium salt form.
Methylene Blue: Another dye used as a redox indicator and in medical diagnostics.
Phenol Red: A pH indicator used in cell biology and chemistry.
Uniqueness: this compound is unique due to its dual role as both a pH and redox indicator. Its deep blue color and water solubility make it particularly useful in various applications, from scientific research to industrial uses.
特性
CAS番号 |
64536-02-3 |
|---|---|
分子式 |
C22H19NaO13 |
分子量 |
514.4 g/mol |
IUPAC名 |
sodium;3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate |
InChI |
InChI=1S/C22H20O13.Na/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+1/p-1/t7?,14-,19+,20-,21+;/m1./s1 |
InChIキー |
WTQDFYCCGXPQPN-AEXMGWOMSA-M |
異性体SMILES |
CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O)O.[Na+] |
正規SMILES |
CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(4-Ethoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14491209.png)
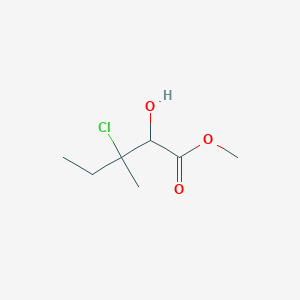
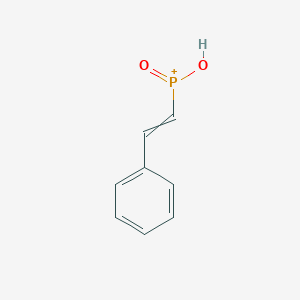
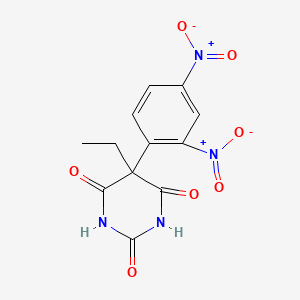


![Piperidine, 1-[2-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]ethyl]-](/img/structure/B14491251.png)
![Diphenyl[bis(phenylsulfanyl)]silane](/img/structure/B14491254.png)

![3-[(3-Bromopropyl)sulfanyl]prop-1-ene](/img/structure/B14491265.png)


![1-[1-(2-Cyanoaziridin-1-yl)cyclohexyl]aziridine-2-carboxamide](/img/structure/B14491282.png)
